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Compound of Interest

Compound Name: ONO-8711

Cat. No.: B1677322 Get Quote

This technical support resource provides guidance for researchers, scientists, and drug

development professionals on the safety and tolerability of ONO-8711 observed in long-term

studies involving rats. The information is compiled from publicly available research papers.

Frequently Asked Questions (FAQs)
Q1: Are there dedicated long-term, regulatory-style toxicity studies for ONO-8711 in rats

available in the public domain? A1: Based on a comprehensive review of scientific literature,

dedicated, long-term toxicology studies for ONO-8711, such as those typically conducted for

regulatory submissions, are not publicly available. The existing long-term data comes from

studies primarily designed to evaluate the anti-cancer efficacy of ONO-8711 in rats.

Q2: What is the overall conclusion regarding the safety of ONO-8711 in long-term rat studies?

A2: In long-term chemoprevention studies lasting up to 32 weeks, dietary administration of

ONO-8711 at doses of 400 ppm and 800 ppm was well-tolerated by rats. These studies

consistently reported no significant toxicity or pathological changes in major organs.[1][2]

Q3: Were any adverse effects on animal body weight or general health observed during these

long-term studies? A3: No significant adverse effects on body weight were noted. Animals were

reported to tolerate the administration of ONO-8711 well, with no clinical signs of toxicity or

deterioration in health.[1][3] In one study, a slight, but not statistically significant, lower mean

body weight was observed in rats receiving a high dose of ONO-8711 concurrently with a

carcinogen, as compared to the carcinogen-only group.[1]
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Q4: What is the mechanism of action of ONO-8711? A4: ONO-8711 is a selective antagonist of

the prostaglandin E2 (PGE2) receptor subtype EP1. The EP1 receptor, when activated by

PGE2, initiates intracellular signaling that can lead to increased cell proliferation. By blocking

this receptor, ONO-8711 is believed to inhibit carcinogenesis.

Q5: Did long-term administration of ONO-8711 cause any damage to major organs? A5: The

available studies indicate no histological changes suggestive of toxicity in the liver, kidney, or

lungs of rats treated with ONO-8711 for extended periods.[1][2]

Troubleshooting Guide for In-Vivo Experiments
Issue Encountered Potential Cause Suggested Action

Reduced food intake or

unexpected body weight

changes.

While not reported as a

significant issue, individual

cohorts or different rat strains

might exhibit sensitivity to diet

modification.

Monitor food consumption

daily. Ensure the powdered

diet containing ONO-8711 is

well-mixed and palatable. If

issues persist, verify the

stability and concentration of

ONO-8711 in the feed.

Inconsistent results in tumor

inhibition.

This could be due to variations

in carcinogen induction, diet

preparation, or the rat strain

used.

Strictly adhere to a validated

experimental protocol. The

doses of 400 and 800 ppm in a

powdered diet have been

shown to be effective in F344

and Sprague-Dawley rats.[1][3]

[4] Ensure consistent dosing

and animal care.

Clinical signs of distress (e.g.,

lethargy, piloerection).

These signs were not reported

in the key long-term studies

with ONO-8711. Their

appearance could suggest an

unrelated health issue or an

unexpected compound

interaction.

Immediately perform a full

clinical assessment of the

affected animal(s). Consult

with veterinary staff. Consider

collecting blood samples for

exploratory clinical pathology if

the issue becomes

widespread.
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Data Presentation
Table 1: Summary of Safety Observations from Long-
Term Rat Studies

Parameter
Finding at 400
ppm & 800
ppm

Study Duration Rat Strain Reference(s)

General Health

Well-tolerated,

no clinical signs

of toxicity

23-32 weeks Fischer 344 [1][4]

Body Weight

No statistically

significant

changes

20-23 weeks
Sprague-Dawley,

Fischer 344
[1][3]

Mortality
No treatment-

related increase
23-32 weeks Fischer 344 [1][4]

Histopathology

No toxic

alterations in

liver, kidney, or

lung

23 weeks Fischer 344 [1]

Table 2: Quantitative Data on Tumor Inhibition
(Illustrative Example from Tongue Cancer Study)

Treatment Group
Incidence of
Squamous Cell
Carcinoma

Multiplicity of
Tongue Cancer
(tumors/rat)

Reference

Carcinogen (4-NQO)

Alone
64% 0.88 ± 0.88 [1][3][5]

4-NQO + 400 ppm

ONO-8711
29% (P<0.05) 0.35 ± 0.61 (P<0.05) [1][3][5]

4-NQO + 800 ppm

ONO-8711
29% (P<0.05) 0.29 ± 0.47 (P<0.05) [1][3][5]
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Experimental Protocols & Visualizations
Protocol: Long-Term Administration in a Rat Tongue
Cancer Model
A key study assessing the long-term effects of ONO-8711 involved the following methodology:

Animals: Male Fischer 344 rats, 4 weeks of age.

Induction Phase (8 weeks): Animals received the carcinogen 4-nitroquinoline 1-oxide (4-

NQO) in their drinking water to induce tongue lesions.

Treatment Phase (23 weeks): Following induction, rats were randomized to receive a

powdered basal diet (CE-2) containing either 0 ppm (control), 400 ppm, or 800 ppm of ONO-
8711.

Monitoring: Animal health and body weights were monitored throughout the study.

Terminal Analysis: At the end of the 31-week experiment, animals were euthanized. The

tongue was examined for tumors, and major organs like the liver, kidneys, and lungs were

collected for histopathological assessment of toxicity.[1][5]
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Phase 1: Induction

Phase 2: Long-Term Dosing

Phase 3: Endpoint Analysis
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Caption: Experimental workflow for a long-term ONO-8711 chemoprevention study in rats.
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Caption: Simplified signaling pathway showing the antagonistic action of ONO-8711 on the

EP1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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